molecular formula C22H36I2O2 B12549519 1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene CAS No. 173428-79-0

1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene

Cat. No.: B12549519
CAS No.: 173428-79-0
M. Wt: 586.3 g/mol
InChI Key: AQMYDNZYNAHZIH-UHFFFAOYSA-N
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Description

1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene is an organic compound with the molecular formula C22H38I2O2 It is a derivative of benzene, where two hydrogen atoms at the 1 and 4 positions are replaced by 2-ethylhexyl groups, and two hydrogen atoms at the 2 and 5 positions are replaced by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene typically involves the iodination of 1,4-bis[(2-ethylhexyl)oxy]benzene. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1,4-bis[(2-ethylhexyl)oxy]-2,5-diazidobenzene, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of biologically active molecules and probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high refractive index or unique optical characteristics.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-ethylhexyl)oxy]benzene: This compound lacks the iodine atoms and has different reactivity and applications.

    1,4-Dibromo-2,5-bis[(2-ethylhexyl)oxy]benzene: Similar to the diiodo compound but with bromine atoms instead of iodine, leading to different chemical properties and reactivity.

    1,4-Bis[(2-ethylhexyl)oxy]-2,5-dimethoxybenzene: This compound has methoxy groups instead of iodine, resulting in different electronic and steric effects.

Uniqueness

1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The iodine atoms make the compound suitable for certain types of chemical reactions, such as coupling reactions, and can also influence its physical properties, such as density and refractive index.

Properties

CAS No.

173428-79-0

Molecular Formula

C22H36I2O2

Molecular Weight

586.3 g/mol

IUPAC Name

1,4-bis(2-ethylhexoxy)-2,5-diiodobenzene

InChI

InChI=1S/C22H36I2O2/c1-5-9-11-17(7-3)15-25-21-13-20(24)22(14-19(21)23)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

AQMYDNZYNAHZIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1I)OCC(CC)CCCC)I

Origin of Product

United States

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